Oxypurinol

Xanthine oxidase inhibition Enzyme kinetics Mechanism of action

Oxypurinol is the direct-acting pharmacologically active metabolite of allopurinol, not a prodrug. It delivers sustained xanthine oxidase inhibition with an exceptionally long half-life (~23 h vs. ~1.2 h for allopurinol) and uniquely induces weak allosteric PNP inhibition absent in parent and non-purine XOIs. Its poor aqueous solubility (43 mg/L) makes it a benchmark for solid dispersion and nanocrystal formulation R&D. Procure for chronic-disease models requiring steady-state target engagement, purine salvage pathway dissection, or solubility enhancement prototyping. Not interchangeable with allopurinol, febuxostat, or topiroxostat without justification.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 187486-05-1
Cat. No. B066683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxypurinol
CAS187486-05-1
Synonyms2H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=O)NC2=O)NN1
InChIInChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
InChIKeyHXNFUBHNUDHIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxypurinol (CAS 187486-05-1) Procurement Guide: Product Overview and Key Specifications for Research and Development


Oxypurinol (Oxipurinol, CAS 2465-59-0), the primary active metabolite of allopurinol, is a purine-analog xanthine oxidase (XO) inhibitor that functions as the principal effector of urate-lowering therapy in gout and hyperuricemia [1]. It is a small molecule (MW: 152.11, C5H4N4O2) that directly binds to and inhibits the reduced molybdenum center of xanthine oxidoreductase (XOR), thereby blocking the terminal steps of purine catabolism [2]. Unlike its parent compound allopurinol, oxypurinol is not a prodrug and exhibits a significantly prolonged elimination half-life (approximately 23-24 hours) [3], enabling sustained XO inhibition. While it is the pharmacologically active species responsible for the urate-lowering effect of allopurinol, direct administration of oxypurinol presents distinct pharmacological and pharmaceutical challenges, including poor aqueous solubility and reduced in vivo potency compared to allopurinol, which have driven specialized formulation efforts and define its specific niche in research and potential therapeutic applications [4].

Why Substituting Oxypurinol with Allopurinol or Other XO Inhibitors is Not a Straightforward Scientific Decision


Oxypurinol cannot be considered a simple, interchangeable alternative to allopurinol or newer xanthine oxidase inhibitors (XOIs) like febuxostat or topiroxostat. Despite sharing a common molecular target, critical differences in mechanism, pharmacokinetics, potency, and off-target liabilities preclude direct substitution without a fundamental change in experimental or therapeutic outcomes. First, oxypurinol is a direct-acting inhibitor of the reduced form of XO, whereas allopurinol is a prodrug that requires metabolic activation and acts as a suicide substrate [1]. This mechanistic divergence translates to quantifiable differences in in vivo urate-lowering efficacy and in vitro inhibition kinetics [2]. Second, oxypurinol's extremely long half-life (~23-24 hours) relative to allopurinol (~1.2 hours) creates a distinct pharmacokinetic profile that is highly susceptible to dietary and renal function perturbations [3]. Third, oxypurinol exhibits a unique off-target liability—weak allosteric inhibition of purine nucleoside phosphorylase (PNP)—not observed with allopurinol, which carries potential adverse implications for patient populations [4]. Finally, compared to non-purine XOIs like febuxostat and topiroxostat, oxypurinol is significantly less potent in suppressing both uric acid formation and reactive oxygen species (ROS) generation, limiting its utility in oxidative stress models [5]. Therefore, selecting oxypurinol over its analogs is a decision that must be justified by specific, quantifiable scientific requirements, as detailed in the evidence below.

Quantitative Differentiation of Oxypurinol from Allopurinol and Other XO Inhibitors: A Head-to-Head Evidence Guide


Oxypurinol is a Direct-Acting XO Inhibitor, While Allopurinol is a Prodrug Requiring Metabolic Activation

Oxypurinol directly inhibits the reduced form of xanthine oxidase, whereas allopurinol is a suicide substrate that must be enzymatically converted to oxypurinol to exert its inhibitory effect. This fundamental mechanistic difference results in divergent in vivo potencies. In a hyperuricemic mouse model, direct administration of oxypurinol produced a weaker urate-lowering effect compared to allopurinol at equivalent doses [1]. Steady-state kinetic analysis reveals that allopurinol has a Ki of 10⁻⁷ M for the xanthine-to-uric acid reaction, while its true mechanism involves oxidation to oxypurinol, which then binds tightly to the reduced molybdenum center [2]. Furthermore, upon reoxidation of the enzyme to Mo(VI), oxypurinol binding is greatly weakened, necessitating re-reduction by substrates for effective inhibition [3].

Xanthine oxidase inhibition Enzyme kinetics Mechanism of action Suicide inhibition

Oxypurinol's Prolonged Half-Life vs. Allopurinol Enables Sustained Target Engagement but Increases Accumulation Risk in Renal Impairment

Oxypurinol exhibits a markedly prolonged elimination half-life (t₁/₂) of 23.3 ± 6.0 hours in subjects with normal renal function, compared to allopurinol's t₁/₂ of 1.2 ± 0.3 hours [1]. This 20-fold difference in half-life dictates that oxypurinol provides sustained XO inhibition, while allopurinol requires multiple daily dosing. The long half-life also renders oxypurinol highly sensitive to changes in renal function and dietary protein intake. During a low-protein diet, oxypurinol's t₁/₂ nearly triples from 17.3 ± 1.5 hours to 49.9 ± 2.9 hours (P<0.02), accompanied by a 64% reduction in renal clearance [2]. Oxypurinol is cleared almost entirely by urinary excretion [3].

Pharmacokinetics Half-life Renal clearance Drug accumulation

Oxypurinol Demonstrates Therapeutic Equivalence to Allopurinol in Urate Lowering, with a Small but Statistically Significant Difference

In a multicenter, randomized, double-blind crossover trial of 99 hyperuricemic patients with normal renal function, oxypurinol sodium (administered at a dose equimolar to 300 mg allopurinol) was shown to be therapeutically equivalent to allopurinol [1]. The overall average reduction in plasma uric acid compared to baseline was 3.0 mg/dL with allopurinol and 2.6 mg/dL with oxypurinol. This difference, while small, was statistically significant (p=0.027, 2-tailed) [2]. Mean baseline plasma uric acid concentrations were 8.3 ± 1.4 mg/dL and 8.7 ± 1.4 mg/dL for the two treatment groups, respectively. The study confirms that oxypurinol sodium, as a rapid-release formulation, is sufficiently absorbed and effective, positioning it as a viable substitute for allopurinol in this specific patient population [3].

Clinical trial Urate lowering Hyperuricemia Therapeutic equivalence

Oxypurinol is Significantly Less Potent than Febuxostat and Topiroxostat in Suppressing XO-Derived Reactive Oxygen Species (ROS)

In an in vitro chemiluminescence assay comparing the effects of clinically relevant doses of XO inhibitors on circulating XO-derived ROS, oxypurinol and allopurinol demonstrated significantly weaker suppression of ROS production compared to febuxostat and topiroxostat [1]. While all four inhibitors significantly inhibited ROS production, the non-purine inhibitors febuxostat and topiroxostat exhibited more potent effects. The study concludes that topiroxostat demonstrates a strong suppression of ROS production, and that differences exist among XO inhibitors in their effects on oxidative stress [2].

Reactive oxygen species Oxidative stress Vascular dysfunction Xanthine oxidase inhibition

Oxypurinol Exhibits Weak Allosteric Inhibition of Purine Nucleoside Phosphorylase (PNP), a Potential Off-Target Liability Absent in Allopurinol

A 2023 structural and kinetic analysis revealed that oxypurinol exerts weak allosteric inhibition of purine nucleoside phosphorylase (PNP), an enzyme critical for purine salvage and T-cell function. This off-target effect was not observed with allopurinol and is noted to have potentially adverse effects for patients [1]. The study emphasizes that while oxypurinol only weakly inhibits the conversion of hypoxanthine to xanthine, its allosteric interaction with PNP represents a unique pharmacological liability that distinguishes it from its parent compound [2].

Off-target effects Purine nucleoside phosphorylase Allosteric inhibition Drug safety

Oxypurinol's Poor Aqueous Solubility Drives the Need for Specialized Formulations to Achieve Bioavailability

Oxypurinol is sparingly soluble in water and digestive juices, which historically limited its oral bioavailability and therapeutic utility [1]. The solubility of oxypurinol sodium monohydrate in 0.1N hydrochloric acid (mimicking gastric fluid) is only 43 mg/L after 5 minutes (approx. 0.004%) and 142 mg/L after 60 minutes [2]. In contrast, patented non-crystalline solid dispersion formulations of oxypurinol achieve a dissolution rate of more than 100 mg/L per 5 minutes at pH 1.0-7.5, representing a >2-fold improvement in the initial dissolution rate [3]. This physicochemical limitation necessitates specialized formulation approaches for oxypurinol, whereas allopurinol and newer XOIs like febuxostat possess more favorable solubility profiles [4].

Solubility Formulation Bioavailability Pharmaceutical development

Optimal Research and Industrial Applications for Oxypurinol Based on Quantitative Evidence


Pharmacokinetic and Drug-Drug Interaction Studies Requiring Sustained XO Inhibition

Oxypurinol's exceptionally long half-life of 23.3 hours, compared to allopurinol's 1.2 hours [1], makes it the superior choice for in vivo studies designed to assess the effects of prolonged, steady-state XO inhibition. This is particularly relevant in chronic disease models or investigations of drug-drug interactions where sustained target engagement is required over extended dosing intervals. Researchers should, however, account for the significant impact of renal function and dietary protein on oxypurinol clearance, as demonstrated by the 64% reduction in renal clearance and nearly 3-fold increase in half-life observed during a low-protein diet [2].

Investigating Off-Target Effects in Purine Metabolism: PNP Inhibition Models

Given oxypurinol's unique weak allosteric inhibition of purine nucleoside phosphorylase (PNP), a property not shared by allopurinol [1], it is the compound of choice for research focused on the interplay between XO inhibition and purine salvage pathway disruption. This application is particularly relevant in immunological studies, as PNP deficiency is associated with severe T-cell immunodeficiency, and any modulation of PNP activity could have significant downstream effects. Oxypurinol serves as a valuable chemical probe to dissect the contribution of PNP inhibition to the overall pharmacological profile of purine-analog XOIs [2].

Therapeutic Development: Formulation Science and Bioavailability Enhancement

The extremely poor aqueous solubility of oxypurinol (43 mg/L after 5 minutes in simulated gastric fluid) [1] positions it as a benchmark challenge for pharmaceutical formulation development. Industrial and academic researchers focused on solubility enhancement technologies, such as solid dispersions or nanocrystal formulations, can utilize oxypurinol as a model compound with a well-characterized solubility limitation. The existence of patented formulations achieving dissolution rates >100 mg/L per 5 minutes provides a clear performance target for novel excipient and processing technologies aimed at improving the oral bioavailability of BCS Class II/IV compounds [2].

Clinical Research in Allopurinol-Hypersensitive Populations (with Caution)

While not a direct substitute due to cross-reactivity concerns, oxypurinol may be investigated as a potential alternative urate-lowering therapy in patients with documented allopurinol hypersensitivity, particularly in cases where immunological studies demonstrate reactivity primarily to the parent drug rather than the metabolite [1]. The therapeutic equivalence trial showing a 2.6 mg/dL reduction in plasma uric acid with oxypurinol versus 3.0 mg/dL with allopurinol [2] provides a quantitative efficacy benchmark for such niche clinical applications. However, procurement for this purpose must be accompanied by rigorous immunogenicity testing and a clear understanding that cross-reactivity limits broad applicability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxypurinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.